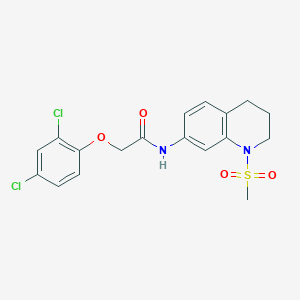
2-(2,4-dichlorophenoxy)-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that kills dicots without affecting monocots and mimics natural auxin at the molecular level . It’s used widely in agriculture in soybean, corn, sugarcane, and wheat fields, and it turns up in most “weed and feed” products as well as in many lawn treatments .
Synthesis Analysis
The synthesis of 2,4-D or similar compounds typically involves the reaction of phenol derivatives with chloroacetic acid in the presence of a base .Molecular Structure Analysis
The molecular structure of 2,4-D consists of a two carbon chain (acetic acid) substituted with a dichlorinated phenol .Chemical Reactions Analysis
2,4-D is known to decompose rapidly in water . It’s also incompatible with strong oxidizers and is corrosive to metals .Physical And Chemical Properties Analysis
2,4-D is an odorless white to tan solid that sinks in water . It has a molecular formula of C8H6Cl2O3 .科学的研究の応用
Herbicide
The compound is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a common systemic herbicide used in the control of broadleaf weeds . It is the most widely used herbicide in the world, and the third most commonly used in North America . It is a selective herbicide that kills dicots without affecting monocots and mimics natural auxin at the molecular level .
Plant Growth Regulator
2,4-D is an important synthetic auxin, often used in laboratories for plant research and as a supplement in plant cell culture media such as MS medium . It is absorbed through the leaves and is translocated to the meristems of the plant. Uncontrolled, unsustainable growth ensues causing stem curl-over, leaf withering, and eventual plant death .
Antibody Detection
Antibodies that detect 2,4-Dichlorophenoxyacetic acid can be used in several scientific applications, including Immunohistochemistry, ELISA, and Immunocytochemistry . These antibodies are developed in Mouse and Rabbit .
Fluorescence Detection
The compound can be detected through fluorescence resonance energy transfer (FRET) of nitrobenzoxadiazole (NBD) and CdTe quantum dots (QDs) . This method allows the rapid and selective visual detection of 2,4-dichlorophenoxyacetic acid (2,4-D) .
Agricultural Use
Herbicides are agrochemicals used to control the growth of undesired weeds, and aim to significantly increase crop productivity . Most herbicides are small molecules that normally do not cause intrinsic toxicities but inhibit specific molecular target sites within critical plant biochemical and/or physiological pathways, which often cause catastrophic and lethal consequences .
Hormone Disruption
A selective herbicide is used to control certain types of weeds, and usually works through some type of hormone disruption . Synthetic auxin is a selective herbicide and serves as one of the most important herbicides to control weed growth in agriculture worldwide .
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4S/c1-27(24,25)22-8-2-3-12-4-6-14(10-16(12)22)21-18(23)11-26-17-7-5-13(19)9-15(17)20/h4-7,9-10H,2-3,8,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRQLEUOZWHZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide](/img/structure/B2770406.png)
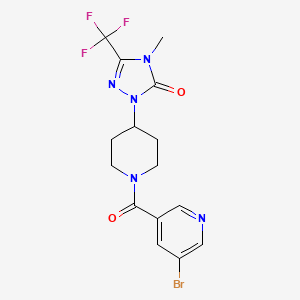
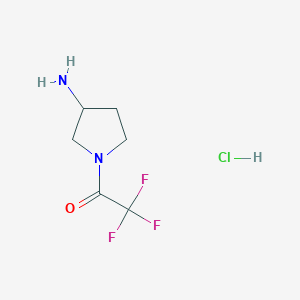
![3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770410.png)
![N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770412.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2770416.png)
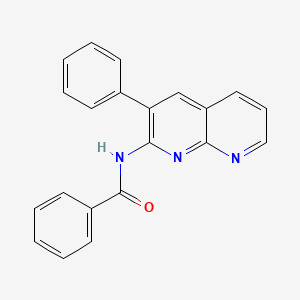
![(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2770418.png)
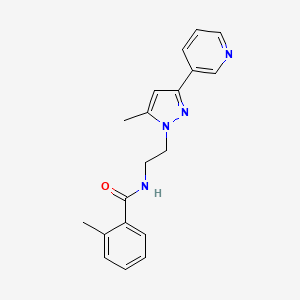
![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770421.png)


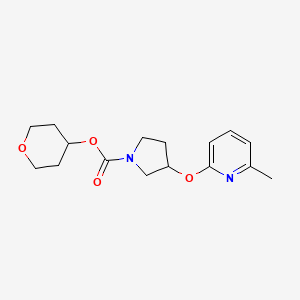
![N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide](/img/structure/B2770426.png)